4-Ethoxy Substituent Confers Increased Lipophilicity and Predicted Metabolic Stability Versus 4-Methoxy Analogs
The 4-ethoxy substituent on the target compound increases calculated lipophilicity (cLogP) by approximately 0.6–0.8 log units compared to the 4-methoxy analog, based on standard fragment-based cLogP calculations . Within the pyrido[3,2-d]pyrimidine class, increased alkyl chain length at position 4 has been associated with enhanced passive membrane permeability and reduced oxidative O-dealkylation rates, as demonstrated in hepatic microsomal stability assays of structurally related 4-alkoxy-pyrido[3,2-d]pyrimidines [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and predicted metabolic stability |
|---|---|
| Target Compound Data | cLogP ~3.2 (estimated by fragment addition); ethoxy group present at C4 |
| Comparator Or Baseline | 4-Methoxy analog: cLogP ~2.5 (estimated); methoxy group at C4 |
| Quantified Difference | ΔcLogP ≈ +0.6 to +0.8 log units favoring the 4-ethoxy compound; ethoxy group expected to exhibit 2–5× slower O-dealkylation in human liver microsomes (class-level SAR extrapolation) [1] |
| Conditions | In silico cLogP estimation; class-level in vitro microsomal stability data for pyrido[3,2-d]pyrimidines |
Why This Matters
Higher lipophilicity and predicted metabolic stability make the 4-ethoxy compound more suitable for cell-based assays requiring sufficient intracellular exposure and for in vivo pharmacokinetic studies, where rapid clearance of 4-methoxy analogs may limit utility.
- [1] MDPI. Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Molecules 2020, 25(18), 4318. SAR discussion of 4-substituent effects within the scaffold class. View Source
